4-Cyclobutyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
4-Cyclobutyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling with the oxazole ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Coupling Reactions: The piperidine and pyrimidine rings are then coupled using reagents such as organolithium or Grignard reagents.
Formation of the Oxazole Ring: This can be synthesized through cyclization reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Cyclobutyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like cytosine and thymine share the pyrimidine ring and are known for their roles in nucleic acids.
Oxazole Derivatives: Compounds such as oxazepam and cloxacillin share the oxazole ring and are used in pharmaceuticals.
Uniqueness
What sets 4-Cyclobutyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine apart is its unique combination of these three rings, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-9-17(25-22-14)11-23-7-5-15(6-8-23)12-24-19-10-18(20-13-21-19)16-3-2-4-16/h9-10,13,15-16H,2-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFZQBFTJXIXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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